Kira8

説明

特性

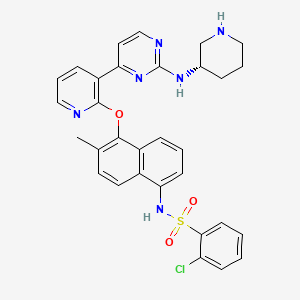

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWUCMFVDXDRDE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019271 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630086-20-2 | |

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kira8

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kira8, also known as AMG-18, is a potent, nanomolar-selective, and allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR).[1][2][3][4] As a member of the Kinase-Inhibiting RNase Attenuator (KIRA) class of small molecules, this compound targets the kinase domain of IRE1α to modulate its downstream ribonuclease (RNase) activity.[1][5] This mechanism prevents both the adaptive splicing of X-box Binding Protein 1 (XBP1) mRNA and the pro-apoptotic degradation of various RNAs via Regulated IRE1-Dependent Decay (RIDD).[1][3][4][6] Preclinical studies have demonstrated its therapeutic potential in diverse pathologies, including autoimmune diabetes, pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), and multiple myeloma, by restoring cellular homeostasis and sparing cells from ER stress-induced apoptosis.[3][5][7][8] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

The IRE1α Signaling Pathway

The endoplasmic reticulum (ER) is central to protein folding and modification. An accumulation of unfolded or misfolded proteins triggers ER stress, activating an adaptive signaling network known as the Unfolded Protein Response (UPR).[1][9] IRE1α is a primary ER-resident transmembrane protein that senses this stress.[1]

Under basal conditions, IRE1α exists as a monomer. Upon ER stress, it homodimerizes and oligomerizes, leading to the trans-autophosphorylation of its cytosolic kinase domain.[1][10] This phosphorylation event allosterically activates its C-terminal RNase domain, which then executes two key functions:[10][11]

-

XBP1 mRNA Splicing: The RNase domain catalyzes the unconventional splicing of a 26-nucleotide intron from the XBP1 mRNA.[7][10] The resulting spliced XBP1 (sXBP1) protein is a highly active transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore homeostasis.[9][10] This is considered the adaptive arm of the IRE1α pathway.

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of severe or prolonged ER stress, the IRE1α RNase can degrade a broader range of ER-localized mRNAs and microRNAs.[1][6] This activity, known as RIDD, can reduce the protein folding load but also trigger apoptosis by degrading anti-apoptotic miRNAs, representing the terminal phase of the UPR.[1]

This compound's Core Mechanism of Action

This compound is a Type II kinase inhibitor that functions as a Kinase-Inhibiting RNase Attenuator (KIRA).[9][11] Its mechanism is not to inhibit the kinase's catalytic phosphotransfer activity directly but to use the kinase domain as a molecular switch to control the RNase function.

The core mechanism proceeds as follows:

-

ATP-Competitive Binding: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket within the IRE1α kinase domain.[6][11]

-

Allosteric Inhibition: By occupying the kinase domain, this compound stabilizes it in an inactive conformation (DFG-out).[11] This conformational lock prevents the necessary structural changes required for allosteric activation of the RNase domain.

-

Blockade of Oligomerization: this compound effectively blocks the higher-order oligomerization of IRE1α, which is essential for robust RNase activation.[1][3][4]

-

Attenuation of RNase Activity: The stabilization of the inactive state and blockade of oligomerization lead to a potent attenuation of the IRE1α RNase activity.[2][3][12] Consequently, both XBP1 mRNA splicing and RIDD are inhibited.[1][3][4]

Quantitative Profile of this compound

This compound is distinguished by its high potency and selectivity for IRE1α. Its quantitative parameters have been well-characterized, establishing it as a benchmark compound for IRE1α inhibition.

| Parameter | Value / Description | Reference(s) |

| Target | Inositol-requiring enzyme 1α (IRE1α) | [1][2][12] |

| Mechanism | Allosteric Kinase-Inhibiting RNase Attenuator (KIRA) | [1][5][10] |

| IC₅₀ | 5.9 nM (for attenuation of IRE1α RNase activity) | [2][3][10][12] |

| Binding Mode | ATP-competitive, Type II Kinase Inhibitor | [6][9][11] |

| Selectivity | Monoselective for IRE1α; little activity against its paralog IRE1β | [10] |

| Chemical Class | Sulfonamide | [10][11] |

Preclinical Evidence and Applications

This compound has demonstrated significant therapeutic efficacy in a range of preclinical disease models, primarily by mitigating the detrimental effects of chronic ER stress.

| Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Autoimmune Diabetes | Akita (Ins2+/Akita) Mice | 50 mg/kg, i.p., daily for 35 days | Significant reduction of hyperglycemia. | [3][4] |

| Autoimmune Diabetes | Non-obese diabetic (NOD) Mice | 50 mg/kg, i.p., daily for 7 days | Reduced islet XBP1 splicing; preserved β-cell function markers (Ins1/2, BiP). | [4][12] |

| Pulmonary Fibrosis | Bleomycin-induced Mice | N/A (treatment started 14 days post-bleomycin) | Promoted reversal of established fibrosis. | [5][10][13] |

| NASH | Hepatocyte-specific XBP1 reporter mice | N/A | Attenuated non-alcoholic steatohepatitis. | [8] |

| Multiple Myeloma | Xenograft Model | N/A | Exhibited anti-tumor activity; decreased cell viability and induced apoptosis. | [7] |

Key Experimental Methodologies

The following protocols describe key assays used to characterize the mechanism and efficacy of this compound.

Protocol 1: In Vitro IRE1α RNase Inhibition Assay (XBP1 Splicing)

This assay directly measures the ability of this compound to inhibit IRE1α's RNase activity in a cellular context.

-

Cell Culture: Plate cells (e.g., IM-9, MLE12) in appropriate media and allow them to adhere overnight.[7][10]

-

Treatment: Pre-treat cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.

-

ER Stress Induction: Add an ER stress-inducing agent, such as Thapsigargin (e.g., 500 nM) or Tunicamycin (e.g., 0.5 µg/ml), and incubate for an additional 4-24 hours.[7][10]

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

PCR Amplification: Amplify the cDNA region spanning the XBP1 splice site using specific primers.

-

Restriction Digest: Incubate the PCR product with the PstI restriction enzyme. PstI has a recognition site within the 26-nucleotide intron that is removed upon splicing. Therefore, it will only cleave the unspliced (XBP1u) amplicon.[7]

-

Gel Electrophoresis: Separate the digested products on a 2.5-3% agarose (B213101) gel stained with ethidium (B1194527) bromide. Visualize the bands corresponding to the spliced (XBP1s, resistant to cleavage) and the cleaved unspliced forms.[10]

-

Quantification: Measure the band intensities to calculate the percentage of XBP1 splicing. A reduction in the XBP1s band in this compound-treated samples indicates inhibition.

Protocol 2: Cell Viability Assay

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed myeloma cells (e.g., IM-9) in a 96-well plate at a density of 1-2 x 10⁴ cells/well.[7]

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a defined period (e.g., 24-72 hours) under standard cell culture conditions.

-

Assay Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7][14] CCK-8 contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a soluble, colored formazan (B1609692) product.

-

Incubation: Incubate the plate for 1-4 hours. The amount of formazan produced is directly proportional to the number of living cells.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis of UPR Markers

This method is used to measure changes in the protein levels of key UPR markers.

-

Cell Treatment and Lysis: Treat cells as described in Protocol 1. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for UPR markers such as sXBP1, ATF4, and CHOP.[10] Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band density and normalize to the loading control to compare protein expression levels across different treatment conditions.

Protocol 4: In Vivo Efficacy Formulation and Dosing

This protocol provides a general framework for preparing and administering this compound in mouse models.

-

Formulation:

-

For Corn Oil Suspension: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). For a 1 mL final working solution, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. The mixed solution should be used immediately.[2]

-

For Aqueous Solution: To prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]

-

-

Animal Model: Use an appropriate mouse model for the disease of interest (e.g., Akita mice for diabetes).[4]

-

Dosing: Administer the prepared this compound formulation to the mice via intraperitoneal (i.p.) injection. A typical dose used in efficacy studies is 50 mg/kg, administered once daily.[3][4]

Conclusion

This compound is a highly specific and potent allosteric inhibitor of the IRE1α kinase/RNase. Its mechanism of action, centered on attenuating the RNase function by binding to the kinase domain, effectively shuts down both the adaptive and terminal outputs of the IRE1α signaling pathway. This precise mode of action has been validated in numerous preclinical models, where this compound has shown the ability to reverse disease phenotypes driven by chronic ER stress. As such, this compound represents a valuable chemical probe for studying the UPR and a promising therapeutic candidate for a variety of human diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]

- 6. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of this compound and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | IRE1 | TargetMol [targetmol.com]

- 13. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Kira8

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kira8, also known as AMG-18, is a potent, nanomolar-selective, and allosteric inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR).[1][2][3][4] As a member of the Kinase-Inhibiting RNase Attenuator (KIRA) class of small molecules, this compound targets the kinase domain of IRE1α to modulate its downstream ribonuclease (RNase) activity.[1][5] This mechanism prevents both the adaptive splicing of X-box Binding Protein 1 (XBP1) mRNA and the pro-apoptotic degradation of various RNAs via Regulated IRE1-Dependent Decay (RIDD).[1][3][4][6] Preclinical studies have demonstrated its therapeutic potential in diverse pathologies, including autoimmune diabetes, pulmonary fibrosis, non-alcoholic steatohepatitis (NASH), and multiple myeloma, by restoring cellular homeostasis and sparing cells from ER stress-induced apoptosis.[3][5][7][8] This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

The IRE1α Signaling Pathway

The endoplasmic reticulum (ER) is central to protein folding and modification. An accumulation of unfolded or misfolded proteins triggers ER stress, activating an adaptive signaling network known as the Unfolded Protein Response (UPR).[1][9] IRE1α is a primary ER-resident transmembrane protein that senses this stress.[1]

Under basal conditions, IRE1α exists as a monomer. Upon ER stress, it homodimerizes and oligomerizes, leading to the trans-autophosphorylation of its cytosolic kinase domain.[1][10] This phosphorylation event allosterically activates its C-terminal RNase domain, which then executes two key functions:[10][11]

-

XBP1 mRNA Splicing: The RNase domain catalyzes the unconventional splicing of a 26-nucleotide intron from the XBP1 mRNA.[7][10] The resulting spliced XBP1 (sXBP1) protein is a highly active transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore homeostasis.[9][10] This is considered the adaptive arm of the IRE1α pathway.

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of severe or prolonged ER stress, the IRE1α RNase can degrade a broader range of ER-localized mRNAs and microRNAs.[1][6] This activity, known as RIDD, can reduce the protein folding load but also trigger apoptosis by degrading anti-apoptotic miRNAs, representing the terminal phase of the UPR.[1]

This compound's Core Mechanism of Action

This compound is a Type II kinase inhibitor that functions as a Kinase-Inhibiting RNase Attenuator (KIRA).[9][11] Its mechanism is not to inhibit the kinase's catalytic phosphotransfer activity directly but to use the kinase domain as a molecular switch to control the RNase function.

The core mechanism proceeds as follows:

-

ATP-Competitive Binding: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket within the IRE1α kinase domain.[6][11]

-

Allosteric Inhibition: By occupying the kinase domain, this compound stabilizes it in an inactive conformation (DFG-out).[11] This conformational lock prevents the necessary structural changes required for allosteric activation of the RNase domain.

-

Blockade of Oligomerization: this compound effectively blocks the higher-order oligomerization of IRE1α, which is essential for robust RNase activation.[1][3][4]

-

Attenuation of RNase Activity: The stabilization of the inactive state and blockade of oligomerization lead to a potent attenuation of the IRE1α RNase activity.[2][3][12] Consequently, both XBP1 mRNA splicing and RIDD are inhibited.[1][3][4]

Quantitative Profile of this compound

This compound is distinguished by its high potency and selectivity for IRE1α. Its quantitative parameters have been well-characterized, establishing it as a benchmark compound for IRE1α inhibition.

| Parameter | Value / Description | Reference(s) |

| Target | Inositol-requiring enzyme 1α (IRE1α) | [1][2][12] |

| Mechanism | Allosteric Kinase-Inhibiting RNase Attenuator (KIRA) | [1][5][10] |

| IC₅₀ | 5.9 nM (for attenuation of IRE1α RNase activity) | [2][3][10][12] |

| Binding Mode | ATP-competitive, Type II Kinase Inhibitor | [6][9][11] |

| Selectivity | Monoselective for IRE1α; little activity against its paralog IRE1β | [10] |

| Chemical Class | Sulfonamide | [10][11] |

Preclinical Evidence and Applications

This compound has demonstrated significant therapeutic efficacy in a range of preclinical disease models, primarily by mitigating the detrimental effects of chronic ER stress.

| Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Autoimmune Diabetes | Akita (Ins2+/Akita) Mice | 50 mg/kg, i.p., daily for 35 days | Significant reduction of hyperglycemia. | [3][4] |

| Autoimmune Diabetes | Non-obese diabetic (NOD) Mice | 50 mg/kg, i.p., daily for 7 days | Reduced islet XBP1 splicing; preserved β-cell function markers (Ins1/2, BiP). | [4][12] |

| Pulmonary Fibrosis | Bleomycin-induced Mice | N/A (treatment started 14 days post-bleomycin) | Promoted reversal of established fibrosis. | [5][10][13] |

| NASH | Hepatocyte-specific XBP1 reporter mice | N/A | Attenuated non-alcoholic steatohepatitis. | [8] |

| Multiple Myeloma | Xenograft Model | N/A | Exhibited anti-tumor activity; decreased cell viability and induced apoptosis. | [7] |

Key Experimental Methodologies

The following protocols describe key assays used to characterize the mechanism and efficacy of this compound.

Protocol 1: In Vitro IRE1α RNase Inhibition Assay (XBP1 Splicing)

This assay directly measures the ability of this compound to inhibit IRE1α's RNase activity in a cellular context.

-

Cell Culture: Plate cells (e.g., IM-9, MLE12) in appropriate media and allow them to adhere overnight.[7][10]

-

Treatment: Pre-treat cells with a dose range of this compound or vehicle control (DMSO) for 1-2 hours.

-

ER Stress Induction: Add an ER stress-inducing agent, such as Thapsigargin (e.g., 500 nM) or Tunicamycin (e.g., 0.5 µg/ml), and incubate for an additional 4-24 hours.[7][10]

-

RNA Extraction: Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

PCR Amplification: Amplify the cDNA region spanning the XBP1 splice site using specific primers.

-

Restriction Digest: Incubate the PCR product with the PstI restriction enzyme. PstI has a recognition site within the 26-nucleotide intron that is removed upon splicing. Therefore, it will only cleave the unspliced (XBP1u) amplicon.[7]

-

Gel Electrophoresis: Separate the digested products on a 2.5-3% agarose gel stained with ethidium bromide. Visualize the bands corresponding to the spliced (XBP1s, resistant to cleavage) and the cleaved unspliced forms.[10]

-

Quantification: Measure the band intensities to calculate the percentage of XBP1 splicing. A reduction in the XBP1s band in this compound-treated samples indicates inhibition.

Protocol 2: Cell Viability Assay

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed myeloma cells (e.g., IM-9) in a 96-well plate at a density of 1-2 x 10⁴ cells/well.[7]

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a defined period (e.g., 24-72 hours) under standard cell culture conditions.

-

Assay Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7][14] CCK-8 contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a soluble, colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours. The amount of formazan produced is directly proportional to the number of living cells.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis of UPR Markers

This method is used to measure changes in the protein levels of key UPR markers.

-

Cell Treatment and Lysis: Treat cells as described in Protocol 1. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for UPR markers such as sXBP1, ATF4, and CHOP.[10] Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band density and normalize to the loading control to compare protein expression levels across different treatment conditions.

Protocol 4: In Vivo Efficacy Formulation and Dosing

This protocol provides a general framework for preparing and administering this compound in mouse models.

-

Formulation:

-

For Corn Oil Suspension: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). For a 1 mL final working solution, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. The mixed solution should be used immediately.[2]

-

For Aqueous Solution: To prepare a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of ddH₂O to bring the final volume to 1 mL.[2]

-

-

Animal Model: Use an appropriate mouse model for the disease of interest (e.g., Akita mice for diabetes).[4]

-

Dosing: Administer the prepared this compound formulation to the mice via intraperitoneal (i.p.) injection. A typical dose used in efficacy studies is 50 mg/kg, administered once daily.[3][4]

Conclusion

This compound is a highly specific and potent allosteric inhibitor of the IRE1α kinase/RNase. Its mechanism of action, centered on attenuating the RNase function by binding to the kinase domain, effectively shuts down both the adaptive and terminal outputs of the IRE1α signaling pathway. This precise mode of action has been validated in numerous preclinical models, where this compound has shown the ability to reverse disease phenotypes driven by chronic ER stress. As such, this compound represents a valuable chemical probe for studying the UPR and a promising therapeutic candidate for a variety of human diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]

- 6. Pharmacologic inhibition of IRE1α-dependent decay protects alveolar epithelial identity and prevents pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of this compound and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates non-alcoholic steatohepatitis through inhibition of the IRE1α/XBP1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Kinase Inhibiting RNase Attenuator (KIRA) Compounds on the Formation of Face-to-Face Dimers of Inositol-Requiring Enzyme 1: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | IRE1 | TargetMol [targetmol.com]

- 13. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Kira8: A Technical Guide to a Selective IRE1α Inhibitor

This in-depth technical guide provides a comprehensive overview of Kira8 (also known as AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, properties, and experimental application of this compound.

Introduction to IRE1α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α.

IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER stress, hyperactivation of IRE1α's RNase activity can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, inflammatory diseases, and cancer.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase domain of IRE1α, thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with nanomolar efficacy.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₁H₂₉ClN₆O₃S |

| Molecular Weight | 601.12 g/mol [1] |

| CAS Number | 1630086-20-2 |

| Synonyms | AMG-18 |

| Solubility | Soluble in DMSO (100 mg/mL)[2] |

Mechanism of Action

This compound is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1α kinase domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase. This stabilization prevents the necessary conformational changes and back-to-back dimerization of the IRE1α molecules, which is a prerequisite for the activation of the RNase domain. By locking IRE1α in an inactive, monomeric state, this compound effectively blocks both the splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of IRE1α's RNase activity.

| Parameter | Target | Value | Reference |

| IC₅₀ | IRE1α RNase activity | 5.9 nM | [2][5] |

Kinase Selectivity Profile

While multiple sources describe this compound as "mono-selective" or having "exceptional selectivity" for IRE1α with little activity against its paralog IRE1β, a comprehensive, quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[6]

| Kinase Target | % Inhibition @ [this compound] or Kᵢ (nM) |

| Data not available in the public domain | Data not available in the public domain |

Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound in preclinical species such as mice have not been detailed in the publicly available literature. In vivo studies have commonly utilized a 50 mg/kg dose administered intraperitoneally.[7]

| Parameter | Species | Value (after 50 mg/kg i.p. dose) |

| Cₘₐₓ | Mouse | Data not available in the public domain |

| Tₘₐₓ | Mouse | Data not available in the public domain |

| t₁/₂ (half-life) | Mouse | Data not available in the public domain |

| Bioavailability (%) | Mouse | Data not available in the public domain |

Experimental Protocols

In Vitro IRE1α RNase Activity Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic RNA substrate by recombinant IRE1α.

References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ABL-IRE1α Signaling Spares ER-Stressed Pancreatic β Cells to Reverse Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. papalab.ucsf.edu [papalab.ucsf.edu]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. researchgate.net [researchgate.net]

Kira8: A Technical Guide to a Selective IRE1α Inhibitor

This in-depth technical guide provides a comprehensive overview of Kira8 (also known as AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, properties, and experimental application of this compound.

Introduction to IRE1α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α.

IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER stress, hyperactivation of IRE1α's RNase activity can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, inflammatory diseases, and cancer.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase domain of IRE1α, thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with nanomolar efficacy.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₁H₂₉ClN₆O₃S |

| Molecular Weight | 601.12 g/mol [1] |

| CAS Number | 1630086-20-2 |

| Synonyms | AMG-18 |

| Solubility | Soluble in DMSO (100 mg/mL)[2] |

Mechanism of Action

This compound is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1α kinase domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase. This stabilization prevents the necessary conformational changes and back-to-back dimerization of the IRE1α molecules, which is a prerequisite for the activation of the RNase domain. By locking IRE1α in an inactive, monomeric state, this compound effectively blocks both the splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of IRE1α's RNase activity.

| Parameter | Target | Value | Reference |

| IC₅₀ | IRE1α RNase activity | 5.9 nM | [2][5] |

Kinase Selectivity Profile

While multiple sources describe this compound as "mono-selective" or having "exceptional selectivity" for IRE1α with little activity against its paralog IRE1β, a comprehensive, quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[6]

| Kinase Target | % Inhibition @ [this compound] or Kᵢ (nM) |

| Data not available in the public domain | Data not available in the public domain |

Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound in preclinical species such as mice have not been detailed in the publicly available literature. In vivo studies have commonly utilized a 50 mg/kg dose administered intraperitoneally.[7]

| Parameter | Species | Value (after 50 mg/kg i.p. dose) |

| Cₘₐₓ | Mouse | Data not available in the public domain |

| Tₘₐₓ | Mouse | Data not available in the public domain |

| t₁/₂ (half-life) | Mouse | Data not available in the public domain |

| Bioavailability (%) | Mouse | Data not available in the public domain |

Experimental Protocols

In Vitro IRE1α RNase Activity Assay (Fluorescence-based)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic RNA substrate by recombinant IRE1α.

References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ABL-IRE1α Signaling Spares ER-Stressed Pancreatic β Cells to Reverse Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. papalab.ucsf.edu [papalab.ucsf.edu]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. researchgate.net [researchgate.net]

The Unfolded Protein Response and the Therapeutic Potential of Kira8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR activation are implicated in a variety of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth exploration of the three canonical UPR signaling pathways—PERK, IRE1, and ATF6—and delves into the mechanism of Kira8, a potent and selective inhibitor of the IRE1α kinase. This document offers detailed experimental protocols, quantitative data on this compound's activity, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in the field.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore proteostasis by attenuating protein translation, upregulating chaperone production for protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. The UPR is orchestrated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6.

The PERK Pathway

PKR-like endoplasmic reticulum kinase (PERK) is a type I transmembrane protein that, upon activation, dimerizes and autophosphorylates. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. This reduction in the protein load entering the ER alleviates the stress. Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.

The Unfolded Protein Response and the Therapeutic Potential of Kira8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR activation are implicated in a variety of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth exploration of the three canonical UPR signaling pathways—PERK, IRE1, and ATF6—and delves into the mechanism of Kira8, a potent and selective inhibitor of the IRE1α kinase. This document offers detailed experimental protocols, quantitative data on this compound's activity, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in the field.

The Unfolded Protein Response (UPR)

The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates the UPR. The UPR aims to restore proteostasis by attenuating protein translation, upregulating chaperone production for protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. The UPR is orchestrated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6.

The PERK Pathway

PKR-like endoplasmic reticulum kinase (PERK) is a type I transmembrane protein that, upon activation, dimerizes and autophosphorylates. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. This reduction in the protein load entering the ER alleviates the stress. Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.

role of IRE1α in cellular stress signaling

An In-depth Technical Guide to the Role of IRE1α in Cellular Stress Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] As the most evolutionarily conserved ER stress sensor, IRE1α functions as a bifunctional enzyme, possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[2] Upon sensing an accumulation of unfolded or misfolded proteins in the ER lumen, IRE1α initiates a cascade of signaling events to restore proteostasis or, if the stress is irreparable, trigger apoptosis.[3][4] Its outputs, primarily the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1α-dependent decay (RIDD) of other RNAs, represent a critical node in determining cell fate.[3] Given its profound impact on cell survival, inflammation, and metabolism, the IRE1α pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2][5] This guide provides a detailed examination of the structure, activation mechanisms, and downstream signaling pathways of IRE1α, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its role in disease and drug development.

Introduction to IRE1α

The endoplasmic reticulum (ER) is the primary organelle for the synthesis, folding, and modification of secretory and transmembrane proteins.[6] Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded proteins—a state known as ER stress.[7] To counteract this, cells activate the unfolded protein response (UPR).[8] The mammalian UPR is orchestrated by three ER-transmembrane sensors: IRE1α (encoded by the ERN1 gene), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[9] Among these, IRE1α is the most ancient and conserved branch, found in all eukaryotes from yeast to humans.[2][10] It acts as a pivotal decision-maker, directing the cell towards adaptation and survival or programmed cell death.[3]

Structure of IRE1α

IRE1α is a type I transmembrane protein with three essential functional domains.[1] Its architecture is central to its function as a stress sensor and signal transducer.

-

N-terminal Luminal Domain (LD): Residing within the ER lumen, this domain is responsible for sensing the accumulation of unfolded proteins.[11] In resting cells, the LD is bound by the ER chaperone BiP (also known as GRP78), which maintains IRE1α in an inactive, monomeric state.[12][13] During ER stress, BiP preferentially binds to unfolded proteins, releasing IRE1α.[6][13] An alternative model suggests direct binding of unfolded polypeptides to the IRE1α LD can also trigger activation.[11][14]

-

Transmembrane Domain (TD): A single-pass alpha-helix that anchors the protein to the ER membrane.[1]

-

C-terminal Cytosolic Domain: This region contains two enzymatic activities: a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[11] The kinase domain's activation through trans-autophosphorylation is a prerequisite for engaging the RNase activity.[15]

Activation of IRE1α

The activation of IRE1α is a multi-step process initiated by ER stress, proceeding from stress sensing in the lumen to enzymatic activation in the cytosol.

-

BiP Dissociation: Under ER stress, the chaperone BiP dissociates from the luminal domain of IRE1α to assist in folding accumulated proteins.[13]

-

Dimerization and Oligomerization: The release of BiP allows IRE1α monomers to dimerize and form higher-order oligomers.[16][17] This clustering is a critical step that brings the cytosolic kinase domains into close proximity.[11]

-

Trans-autophosphorylation: The juxtaposed kinase domains phosphorylate each other on specific activation loop residues.[18] This autophosphorylation event induces a conformational change that is necessary to activate the RNase domain.[3][16]

Downstream Signaling Pathways

Activated IRE1α orchestrates the UPR through two primary outputs of its RNase domain, which collectively determine the cell's fate.

XBP1 mRNA Splicing (Adaptive Response)

The most well-characterized function of IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][19]

-

Cleavage: Activated IRE1α cleaves two specific phosphodiester bonds in the XBP1u (unspliced) mRNA, excising a 26-nucleotide intron in human cells.[10][20]

-

Ligation: The two resulting exons are joined by the tRNA ligase RtcB.[1]

-

Frameshift and Translation: The removal of the intron causes a translational frameshift, leading to the production of a potent and stable transcription factor, XBP1s (spliced).[19]

-

Transcriptional Upregulation: XBP1s translocates to the nucleus and binds to the promoters of UPR target genes, including those involved in protein folding (chaperones), ER-associated degradation (ERAD), and protein secretion, thereby enhancing the ER's capacity to manage unfolded proteins.[1][19]

Regulated IRE1α-Dependent Decay (RIDD)

In addition to splicing XBP1 mRNA, IRE1α can cleave and degrade a subset of other ER-associated mRNAs and microRNAs in a process known as RIDD.[18][21] The selection of RIDD substrates can depend on the oligomerization state of IRE1α.[9][22]

-

Pro-survival RIDD: During early or mild ER stress, RIDD primarily targets mRNAs encoding secretory and transmembrane proteins, thereby reducing the protein load entering the ER.[3][23] This alleviates the burden on the protein-folding machinery.

-

Pro-apoptotic RIDD: Under prolonged or severe stress, the substrate specificity of RIDD can shift.[3] IRE1α may degrade mRNAs for crucial survival proteins or degrade specific microRNAs (e.g., miR-17, miR-34a) that normally repress pro-apoptotic factors like Caspase-2, thus tilting the balance towards cell death.[3][5]

Apoptosis Signaling (Terminal Response)

When ER stress is prolonged and homeostasis cannot be restored, IRE1α switches from a pro-survival to a pro-apoptotic signal transducer.[18] This is primarily mediated by its kinase domain, which recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2).[4][8]

-

Complex Formation: The IRE1α-TRAF2 complex forms a signaling platform on the ER membrane.[24]

-

ASK1 Activation: This platform recruits and activates Apoptosis Signal-regulating Kinase 1 (ASK1).[25]

-

JNK Phosphorylation: ASK1, in turn, phosphorylates and activates c-Jun N-terminal Kinase (JNK).[1][4]

-

Apoptosis Induction: Sustained JNK activation promotes apoptosis through multiple mechanisms, including the inhibition of anti-apoptotic Bcl-2 family members (e.g., BCL-2) and the activation of pro-apoptotic members (e.g., BIM), leading to mitochondrial outer membrane permeabilization and caspase activation.[8]

Quantitative Data Summary

The modulation of IRE1α activity is a key focus of drug development. Small molecule inhibitors targeting either the kinase or RNase domain have been developed.

Table 1: Selected Small Molecule Inhibitors of IRE1α

| Compound Name | Target Domain | Mechanism of Action | IC₅₀ | Reference(s) |

| 4µ8C | RNase | Selectively inhibits RNase activity. | 76 nM | [26] |

| STF-083010 | RNase | Covalent inhibitor of RNase activity; does not affect kinase function. | 12 µM (in cells) | [24][26] |

| KIRA6 | Kinase | Type II kinase inhibitor, allosterically inhibits RNase activity. | 0.6 µM | [26] |

| Sunitinib | Kinase | FDA-approved multi-kinase inhibitor that blocks IRE1α autophosphorylation. | Dose-dependent | [27][28] |

| MKC-3946 | RNase | Potent and soluble inhibitor of the RNase domain. | ~2-5 µM (cell growth) | [19][26] |

| Toxoflavin | RNase | Potent inhibitor identified via luciferase reporter screen. | 0.226 µM | [29] |

Role in Disease and Therapeutic Implications

Dysregulation of the IRE1α signaling pathway is implicated in a wide array of human diseases.

-

Cancer: IRE1α has a dual role in oncology.[30] In some contexts, its pro-survival XBP1s signaling helps tumor cells adapt to the stressful microenvironment, promoting growth and chemoresistance, particularly in secretory cancers like multiple myeloma.[19][25] In other cancers, sustained IRE1α activation can promote an anti-tumor immune response or induce apoptosis.[30] Therefore, both inhibitors and activators of the pathway are being explored as cancer therapeutics.[31][32]

-

Metabolic Diseases: Chronic ER stress in metabolic tissues like the liver, adipose tissue, and pancreas is a hallmark of obesity and type 2 diabetes.[2] The IRE1α-XBP1s axis can contribute to inflammation and insulin (B600854) resistance, while its pro-apoptotic arm can lead to pancreatic β-cell death.[4]

-

Inflammatory and Autoimmune Diseases: IRE1α is a key regulator of inflammation.[33] It is involved in cytokine production in immune cells and its activation is elevated in conditions like rheumatoid arthritis.[34] Targeting IRE1α has shown therapeutic potential in preclinical models of inflammatory arthritis.[34]

-

Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a common feature of diseases like Alzheimer's, Parkinson's, and Huntington's disease. UPR activation, including the IRE1α pathway, is a prominent feature in affected neurons, though its precise role in disease progression (protective vs. detrimental) is still under intense investigation.[4]

Key Experimental Protocols

Studying the IRE1α pathway requires specific assays to measure the activity of its distinct branches.

XBP1 Splicing Assay (RT-PCR)

This assay is the gold standard for measuring IRE1α RNase activation. It exploits the size difference between the unspliced (XBP1u) and spliced (XBP1s) mRNA variants.

Methodology:

-

Cell Treatment: Culture cells and treat with ER stress-inducing agents (e.g., Tunicamycin, Thapsigargin) or test compounds for a specified time.

-

RNA Extraction: Isolate total RNA from cell lysates using a standard protocol (e.g., Trizol or column-based kits).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. Three bands may be visible: the upper band (XBP1u), the lower band (XBP1s), and a middle heteroduplex band formed by the annealing of XBP1u and XBP1s strands.

-

Quantification: Measure band intensity using densitometry to calculate the percentage of XBP1 splicing.

RIDD Activity Assay (RT-qPCR)

This method quantifies the degradation of known RIDD target mRNAs following ER stress.

Methodology:

-

Cell Treatment: Treat cells with an ER stress inducer. Include control groups with an IRE1α inhibitor (e.g., 4µ8C) or using IRE1α-knockout cells to confirm dependency.

-

RNA Extraction & RT: Isolate total RNA and synthesize cDNA as described in Protocol 7.1.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for known RIDD target genes (e.g., BLOC1S1, HGSNAT) and a stable housekeeping gene (e.g., GAPDH, RPL19) for normalization.[23][35]

-

Data Analysis: Calculate the relative mRNA levels of the RIDD targets using the ΔΔCt method. A significant decrease in mRNA levels upon ER stress, which is rescued by IRE1α inhibition or knockout, indicates RIDD activity.

IRE1α Phosphorylation Assay (Western Blot)

This assay directly measures the activation state of IRE1α by detecting its autophosphorylation.

Methodology:

-

Cell Treatment: Treat cells as required to induce ER stress.

-

Protein Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRE1α (targeting key activation loop sites like Ser724). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The membrane should be stripped and re-probed for total IRE1α as a loading control.

Conclusion

IRE1α stands at the crossroads of cellular life and death decisions in response to ER stress. Its sophisticated mechanism of action, involving dimerization, autophosphorylation, and dual RNase outputs, allows the cell to mount a carefully calibrated response to proteotoxic insults. The adaptive splicing of XBP1 contrasts with the broader substrate degradation of RIDD and the terminal activation of apoptotic kinases, highlighting IRE1α as a highly versatile signaling hub. A deep understanding of these complex and often opposing functions is essential for researchers and drug developers aiming to manipulate this pathway for therapeutic benefit in a growing list of human diseases. The continued development of specific molecular probes and inhibitors will be critical to unraveling the remaining mysteries of IRE1α signaling and translating this knowledge into clinical success.

References

- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 2. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Molecular Pathways: Immunosuppressive Roles of IRE1α–XBP1 Signaling in Dendritic Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 9. Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Cytoplasmic IRE1α-mediated XBP1 mRNA Splicing in the Absence of Nuclear Processing and Endoplasmic Reticulum Stress* | Semantic Scholar [semanticscholar.org]

- 21. rupress.org [rupress.org]

- 22. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Emerging role of IRE1α in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. selleckchem.com [selleckchem.com]

- 27. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]

- 28. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The role and therapeutic implication of endoplasmic reticulum stress in inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Toll-like receptor-mediated IRE1α activation as a therapeutic target for inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. molbiolcell.org [molbiolcell.org]

role of IRE1α in cellular stress signaling

An In-depth Technical Guide to the Role of IRE1α in Cellular Stress Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress.[1] As the most evolutionarily conserved ER stress sensor, IRE1α functions as a bifunctional enzyme, possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[2] Upon sensing an accumulation of unfolded or misfolded proteins in the ER lumen, IRE1α initiates a cascade of signaling events to restore proteostasis or, if the stress is irreparable, trigger apoptosis.[3][4] Its outputs, primarily the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1α-dependent decay (RIDD) of other RNAs, represent a critical node in determining cell fate.[3] Given its profound impact on cell survival, inflammation, and metabolism, the IRE1α pathway is implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2][5] This guide provides a detailed examination of the structure, activation mechanisms, and downstream signaling pathways of IRE1α, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its role in disease and drug development.

Introduction to IRE1α

The endoplasmic reticulum (ER) is the primary organelle for the synthesis, folding, and modification of secretory and transmembrane proteins.[6] Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded proteins—a state known as ER stress.[7] To counteract this, cells activate the unfolded protein response (UPR).[8] The mammalian UPR is orchestrated by three ER-transmembrane sensors: IRE1α (encoded by the ERN1 gene), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[9] Among these, IRE1α is the most ancient and conserved branch, found in all eukaryotes from yeast to humans.[2][10] It acts as a pivotal decision-maker, directing the cell towards adaptation and survival or programmed cell death.[3]

Structure of IRE1α

IRE1α is a type I transmembrane protein with three essential functional domains.[1] Its architecture is central to its function as a stress sensor and signal transducer.

-

N-terminal Luminal Domain (LD): Residing within the ER lumen, this domain is responsible for sensing the accumulation of unfolded proteins.[11] In resting cells, the LD is bound by the ER chaperone BiP (also known as GRP78), which maintains IRE1α in an inactive, monomeric state.[12][13] During ER stress, BiP preferentially binds to unfolded proteins, releasing IRE1α.[6][13] An alternative model suggests direct binding of unfolded polypeptides to the IRE1α LD can also trigger activation.[11][14]

-

Transmembrane Domain (TD): A single-pass alpha-helix that anchors the protein to the ER membrane.[1]

-

C-terminal Cytosolic Domain: This region contains two enzymatic activities: a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[11] The kinase domain's activation through trans-autophosphorylation is a prerequisite for engaging the RNase activity.[15]

Activation of IRE1α

The activation of IRE1α is a multi-step process initiated by ER stress, proceeding from stress sensing in the lumen to enzymatic activation in the cytosol.

-

BiP Dissociation: Under ER stress, the chaperone BiP dissociates from the luminal domain of IRE1α to assist in folding accumulated proteins.[13]

-

Dimerization and Oligomerization: The release of BiP allows IRE1α monomers to dimerize and form higher-order oligomers.[16][17] This clustering is a critical step that brings the cytosolic kinase domains into close proximity.[11]

-

Trans-autophosphorylation: The juxtaposed kinase domains phosphorylate each other on specific activation loop residues.[18] This autophosphorylation event induces a conformational change that is necessary to activate the RNase domain.[3][16]

Downstream Signaling Pathways

Activated IRE1α orchestrates the UPR through two primary outputs of its RNase domain, which collectively determine the cell's fate.

XBP1 mRNA Splicing (Adaptive Response)

The most well-characterized function of IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[10][19]

-

Cleavage: Activated IRE1α cleaves two specific phosphodiester bonds in the XBP1u (unspliced) mRNA, excising a 26-nucleotide intron in human cells.[10][20]

-

Ligation: The two resulting exons are joined by the tRNA ligase RtcB.[1]

-

Frameshift and Translation: The removal of the intron causes a translational frameshift, leading to the production of a potent and stable transcription factor, XBP1s (spliced).[19]

-

Transcriptional Upregulation: XBP1s translocates to the nucleus and binds to the promoters of UPR target genes, including those involved in protein folding (chaperones), ER-associated degradation (ERAD), and protein secretion, thereby enhancing the ER's capacity to manage unfolded proteins.[1][19]

Regulated IRE1α-Dependent Decay (RIDD)

In addition to splicing XBP1 mRNA, IRE1α can cleave and degrade a subset of other ER-associated mRNAs and microRNAs in a process known as RIDD.[18][21] The selection of RIDD substrates can depend on the oligomerization state of IRE1α.[9][22]

-

Pro-survival RIDD: During early or mild ER stress, RIDD primarily targets mRNAs encoding secretory and transmembrane proteins, thereby reducing the protein load entering the ER.[3][23] This alleviates the burden on the protein-folding machinery.

-

Pro-apoptotic RIDD: Under prolonged or severe stress, the substrate specificity of RIDD can shift.[3] IRE1α may degrade mRNAs for crucial survival proteins or degrade specific microRNAs (e.g., miR-17, miR-34a) that normally repress pro-apoptotic factors like Caspase-2, thus tilting the balance towards cell death.[3][5]

Apoptosis Signaling (Terminal Response)

When ER stress is prolonged and homeostasis cannot be restored, IRE1α switches from a pro-survival to a pro-apoptotic signal transducer.[18] This is primarily mediated by its kinase domain, which recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2).[4][8]

-

Complex Formation: The IRE1α-TRAF2 complex forms a signaling platform on the ER membrane.[24]

-

ASK1 Activation: This platform recruits and activates Apoptosis Signal-regulating Kinase 1 (ASK1).[25]

-

JNK Phosphorylation: ASK1, in turn, phosphorylates and activates c-Jun N-terminal Kinase (JNK).[1][4]

-

Apoptosis Induction: Sustained JNK activation promotes apoptosis through multiple mechanisms, including the inhibition of anti-apoptotic Bcl-2 family members (e.g., BCL-2) and the activation of pro-apoptotic members (e.g., BIM), leading to mitochondrial outer membrane permeabilization and caspase activation.[8]

Quantitative Data Summary

The modulation of IRE1α activity is a key focus of drug development. Small molecule inhibitors targeting either the kinase or RNase domain have been developed.

Table 1: Selected Small Molecule Inhibitors of IRE1α

| Compound Name | Target Domain | Mechanism of Action | IC₅₀ | Reference(s) |

| 4µ8C | RNase | Selectively inhibits RNase activity. | 76 nM | [26] |

| STF-083010 | RNase | Covalent inhibitor of RNase activity; does not affect kinase function. | 12 µM (in cells) | [24][26] |

| KIRA6 | Kinase | Type II kinase inhibitor, allosterically inhibits RNase activity. | 0.6 µM | [26] |

| Sunitinib | Kinase | FDA-approved multi-kinase inhibitor that blocks IRE1α autophosphorylation. | Dose-dependent | [27][28] |

| MKC-3946 | RNase | Potent and soluble inhibitor of the RNase domain. | ~2-5 µM (cell growth) | [19][26] |

| Toxoflavin | RNase | Potent inhibitor identified via luciferase reporter screen. | 0.226 µM | [29] |

Role in Disease and Therapeutic Implications

Dysregulation of the IRE1α signaling pathway is implicated in a wide array of human diseases.

-

Cancer: IRE1α has a dual role in oncology.[30] In some contexts, its pro-survival XBP1s signaling helps tumor cells adapt to the stressful microenvironment, promoting growth and chemoresistance, particularly in secretory cancers like multiple myeloma.[19][25] In other cancers, sustained IRE1α activation can promote an anti-tumor immune response or induce apoptosis.[30] Therefore, both inhibitors and activators of the pathway are being explored as cancer therapeutics.[31][32]

-

Metabolic Diseases: Chronic ER stress in metabolic tissues like the liver, adipose tissue, and pancreas is a hallmark of obesity and type 2 diabetes.[2] The IRE1α-XBP1s axis can contribute to inflammation and insulin resistance, while its pro-apoptotic arm can lead to pancreatic β-cell death.[4]

-

Inflammatory and Autoimmune Diseases: IRE1α is a key regulator of inflammation.[33] It is involved in cytokine production in immune cells and its activation is elevated in conditions like rheumatoid arthritis.[34] Targeting IRE1α has shown therapeutic potential in preclinical models of inflammatory arthritis.[34]

-

Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a common feature of diseases like Alzheimer's, Parkinson's, and Huntington's disease. UPR activation, including the IRE1α pathway, is a prominent feature in affected neurons, though its precise role in disease progression (protective vs. detrimental) is still under intense investigation.[4]

Key Experimental Protocols

Studying the IRE1α pathway requires specific assays to measure the activity of its distinct branches.

XBP1 Splicing Assay (RT-PCR)

This assay is the gold standard for measuring IRE1α RNase activation. It exploits the size difference between the unspliced (XBP1u) and spliced (XBP1s) mRNA variants.

Methodology:

-

Cell Treatment: Culture cells and treat with ER stress-inducing agents (e.g., Tunicamycin, Thapsigargin) or test compounds for a specified time.

-

RNA Extraction: Isolate total RNA from cell lysates using a standard protocol (e.g., Trizol or column-based kits).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. Three bands may be visible: the upper band (XBP1u), the lower band (XBP1s), and a middle heteroduplex band formed by the annealing of XBP1u and XBP1s strands.

-

Quantification: Measure band intensity using densitometry to calculate the percentage of XBP1 splicing.

RIDD Activity Assay (RT-qPCR)

This method quantifies the degradation of known RIDD target mRNAs following ER stress.

Methodology:

-

Cell Treatment: Treat cells with an ER stress inducer. Include control groups with an IRE1α inhibitor (e.g., 4µ8C) or using IRE1α-knockout cells to confirm dependency.

-

RNA Extraction & RT: Isolate total RNA and synthesize cDNA as described in Protocol 7.1.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for known RIDD target genes (e.g., BLOC1S1, HGSNAT) and a stable housekeeping gene (e.g., GAPDH, RPL19) for normalization.[23][35]

-

Data Analysis: Calculate the relative mRNA levels of the RIDD targets using the ΔΔCt method. A significant decrease in mRNA levels upon ER stress, which is rescued by IRE1α inhibition or knockout, indicates RIDD activity.

IRE1α Phosphorylation Assay (Western Blot)

This assay directly measures the activation state of IRE1α by detecting its autophosphorylation.

Methodology:

-

Cell Treatment: Treat cells as required to induce ER stress.

-

Protein Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRE1α (targeting key activation loop sites like Ser724). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The membrane should be stripped and re-probed for total IRE1α as a loading control.

Conclusion

IRE1α stands at the crossroads of cellular life and death decisions in response to ER stress. Its sophisticated mechanism of action, involving dimerization, autophosphorylation, and dual RNase outputs, allows the cell to mount a carefully calibrated response to proteotoxic insults. The adaptive splicing of XBP1 contrasts with the broader substrate degradation of RIDD and the terminal activation of apoptotic kinases, highlighting IRE1α as a highly versatile signaling hub. A deep understanding of these complex and often opposing functions is essential for researchers and drug developers aiming to manipulate this pathway for therapeutic benefit in a growing list of human diseases. The continued development of specific molecular probes and inhibitors will be critical to unraveling the remaining mysteries of IRE1α signaling and translating this knowledge into clinical success.

References

- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 2. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Molecular Pathways: Immunosuppressive Roles of IRE1α–XBP1 Signaling in Dendritic Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 9. Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Cytoplasmic IRE1α-mediated XBP1 mRNA Splicing in the Absence of Nuclear Processing and Endoplasmic Reticulum Stress* | Semantic Scholar [semanticscholar.org]

- 21. rupress.org [rupress.org]

- 22. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Emerging role of IRE1α in vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. selleckchem.com [selleckchem.com]

- 27. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]

- 28. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 30. IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The role and therapeutic implication of endoplasmic reticulum stress in inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Toll-like receptor-mediated IRE1α activation as a therapeutic target for inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. molbiolcell.org [molbiolcell.org]

The Effect of Kira8 on IRE1α-Mediated XBP1 Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract